molecular formula C18H20FNO2 B1466119 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine CAS No. 847341-21-3

4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine

Cat. No.: B1466119
CAS No.: 847341-21-3
M. Wt: 301.4 g/mol
InChI Key: HKTWENXIPRRVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopaminergic systems. This piperidine-based scaffold is structurally related to compounds investigated as potent and selective dopamine receptor ligands . Specifically, research into analogous 4-phenoxypiperidine and piperidine ether compounds has demonstrated their potential as high-affinity antagonists for dopamine D4 receptors, showcasing remarkable selectivity over other dopamine receptor subtypes such as D1, D2, D3, and D5 . This selective profile makes such compounds valuable in vitro tools for probing the nuanced signaling of the D4 receptor. A key research application for this class of molecules is in modeling and investigating L-DOPA-induced dyskinesias (LIDs) associated with the long-term management of Parkinson's disease . Preclinical studies suggest that selective D4 receptor antagonism may attenuate dyskinesias without compromising the therapeutic efficacy of L-DOPA, presenting a promising strategy for improving treatment outcomes . The structural features of this compound, including the 3-fluorobenzyloxy and phenoxy groups attached to the piperidine core, are common in modern drug discovery efforts aimed at optimizing target affinity and physicochemical properties . Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to develop novel chemical probes with improved selectivity and drug-like properties for CNS targets . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

4-[4-[(3-fluorophenyl)methoxy]phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-15-3-1-2-14(12-15)13-21-16-4-6-17(7-5-16)22-18-8-10-20-11-9-18/h1-7,12,18,20H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTWENXIPRRVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine is a synthetic compound characterized by a piperidine ring substituted with a 3-fluorobenzyl ether moiety. This structural composition enhances its lipophilicity and potential biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

  • Molecular Formula : C13H18FNO
  • Molecular Weight : 225.29 g/mol
  • Structure : The compound consists of a piperidine ring linked to a 3-fluorobenzyl group through an ether bond.

The mechanism of action for 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group is believed to enhance binding affinity and specificity towards certain biological targets, facilitating its use in drug discovery and development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : It has been investigated for its potential in treating neurological disorders by modulating neurotransmitter systems.
  • Enzyme Interaction : The compound is employed in studies related to enzyme-substrate interactions, particularly in the context of phospholipase A2 inhibition, which is relevant for understanding drug-induced phospholipidosis .
  • Potential Antidepressant Activity : Similar compounds have shown promise as selective serotonin reuptake inhibitors (SSRIs), which may suggest that this compound could have antidepressant properties as well .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

CompoundKey FeaturesBiological Activity
4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidineEther-linked, fluorinatedHigh-affinity SERT ligand
4-(4-Fluorophenyl)piperidineFluorinated phenyl groupPotential antidepressant
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amineAmine functional groupVaries based on amine nature
4-(Methoxybenzyl)piperidineMethoxy instead of fluorineSimilar pharmacophoric properties

This comparison highlights the unique aspects of 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine, particularly its enhanced biological activity due to the fluorinated structure.

Case Studies and Research Findings

  • Study on Neurotransmitter Systems : Research has demonstrated that compounds with similar structures can significantly influence neurotransmitter systems, particularly serotonin and dopamine pathways. These findings suggest that 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine may also exhibit similar effects, warranting further investigation into its therapeutic potential for mood disorders .
  • Inhibition Studies : A study focusing on enzyme interactions found that derivatives related to this compound exhibited varying degrees of inhibition against phospholipase A2, indicating potential applications in managing conditions associated with excessive phospholipid accumulation .
  • Pharmacological Profiles : Preliminary pharmacological profiling has suggested that this compound may possess antimicrobial properties akin to other piperidine derivatives. This opens avenues for exploring its use in treating infections .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-fluorobenzyloxy group in 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine enhances steric bulk and electron-withdrawing effects compared to simpler fluorophenoxy derivatives like 4-(3-fluorophenoxy)piperidine . Trifluoromethoxy substituents (e.g., 4-(4-Trifluoromethoxy-phenyl)piperidine) increase lipophilicity and metabolic resistance, making them favorable for CNS-targeting drugs .

Biological Activity: The hydrochloride salt derivatives (e.g., 4-[(3-Fluorobenzyl)oxy]piperidine HCl) exhibit improved solubility, facilitating in vitro assays . YM244769 demonstrates how the 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine scaffold can be integrated into larger molecules for targeted ion channel modulation .

Synthetic Utility :

  • Compounds like 4-(4-Fluorobenzoyl)piperidine HCl serve as precursors for amide bond formation, highlighting the versatility of fluorinated piperidines in multi-step syntheses .

Pharmacological and Industrial Relevance

  • 4-[(3-Fluorobenzyl)oxy]piperidine HCl: A key intermediate in kinase inhibitor development, with commercial availability from suppliers like Shanghai Yuanye Bio-Technology .
  • 4-(3-Fluorophenoxy)piperidine: Used in dopamine receptor ligand studies due to its balanced polarity and moderate basicity (pKa ~9.68) .
  • 4-(4-Trifluoromethoxy-phenyl)piperidine : Explored in antipsychotic drug candidates for its ability to cross the blood-brain barrier .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine typically follows a strategy involving:

  • Formation of the phenoxy-piperidine core.
  • Introduction of the 3-fluorobenzyl ether substituent.
  • Reduction and functional group transformations to achieve the final piperidine structure.

This approach is consistent with the preparation of related fluorinated piperidine derivatives, where the fluorobenzyl moiety is introduced via nucleophilic substitution or etherification reactions on phenolic intermediates, followed by piperidine ring modifications.

Stepwise Preparation Method

Formation of N-Benzyl or Substituted Benzyl Pyridinium Salt

  • Starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine analogs (a structurally related compound), the reaction with benzyl halides or substituted benzyl halides forms N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salts.
  • In the case of 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine, the analogous step would involve reacting 4-[4-(3-fluorobenzyl)oxyphenoxy]pyridine with 3-fluorobenzyl halide to form the corresponding pyridinium salt.
  • This step is critical for introducing the fluorobenzyl moiety and activating the pyridine ring for subsequent reduction.

Reduction to Tetrahydropyridine Intermediate

  • The pyridinium salt is then reduced using a suitable reductive agent to yield N-benzyl or substituted benzyl-1,2,3,6-tetrahydro-4-[4-(3-fluorobenzyl)oxyphenoxy]pyridine.
  • Common reductive agents include catalytic hydrogenation or chemical reductants such as sodium borohydride or hydride reagents.
  • This reduction converts the aromatic pyridine ring into a partially saturated tetrahydropyridine, setting the stage for full saturation.

Catalytic Hydrogenation to Piperidinium Salt

  • The tetrahydropyridine intermediate undergoes further hydrogenation in the presence of acid and a hydrogen source with a catalyst (e.g., Pd/C or PtO2).
  • This step fully saturates the ring, producing the 4-[4-(3-fluorobenzyl)oxyphenoxy]piperidinium salt.
  • Reaction conditions such as temperature, pressure, and catalyst loading are optimized to maximize yield and minimize impurities.

Alkali Treatment to Yield Final Piperidine

  • The piperidinium salt is treated with alkali (e.g., sodium hydroxide) to neutralize the salt and obtain the free base form of 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine.
  • This step also facilitates purification by converting the compound into a more stable and isolable form.

Alternative and Supporting Methods

  • Etherification of phenols with 3-fluorobenzyl halides under basic conditions is a common route to introduce the 3-fluorobenzyl ether group on the phenol ring.
  • Purification typically involves silica gel flash chromatography using solvent systems such as hexane/ethyl acetate mixtures.
  • The process may include intermediate protection/deprotection steps if sensitive functional groups are present.

Experimental Data Summary

Step Reaction Description Key Reagents Conditions Yield & Notes
1 Formation of N-benzyl pyridinium salt 4-[4-(3-fluorobenzyl)oxyphenoxy]pyridine, 3-fluorobenzyl halide Room temperature, stirring High conversion; intermediate salt isolated
2 Reduction to tetrahydropyridine Reductive agent (e.g., NaBH4, catalytic hydrogenation) Mild temperature, inert atmosphere Good yield; partial saturation achieved
3 Catalytic hydrogenation to piperidinium salt Pd/C or PtO2, acid, H2 gas Elevated temperature and pressure High yield; careful control to avoid impurities
4 Alkali treatment NaOH or other base Ambient temperature Clean conversion to free base; facilitates purification

Research Findings and Considerations

  • The method adapted from the preparation of 4-[4-(trifluoromethoxy)phenoxy]piperidine (a close analog) shows improved yield and purity by avoiding expensive starting materials such as 4-halogen pyridine and costly catalysts like PtO2, which are prone to incomplete reduction impurities difficult to remove.
  • Introduction of the fluorobenzyl group at a later stage reduces fluorine loss and improves overall synthetic efficiency.
  • Purification by silica gel chromatography after each major step ensures removal of side products and unreacted starting materials, as demonstrated in related fluorobenzyl-phenoxy piperidine derivatives.
  • The use of mild bases and controlled temperature avoids decomposition of sensitive ether linkages during alkali treatment.

Summary Table of Key Reaction Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction Temperature (Step 1) 20–25 °C Controls formation of pyridinium salt; avoids side reactions
Reductive Agent NaBH4, catalytic hydrogenation Selectivity for partial saturation
Catalyst (Step 3) Pd/C, PtO2 Determines hydrogenation efficiency and impurity profile
Hydrogen Pressure 1–5 atm Affects rate and completeness of ring saturation
Alkali Concentration 1–2 M NaOH Ensures effective neutralization without degradation
Purification Solvent Hexane/Ethyl Acetate (7:3 to 1:9) Optimizes separation of product from impurities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl chloride can react with a phenoxy-piperidine precursor in anhydrous ethanol with a base (e.g., NaOH) at 60–80°C . Protecting groups (e.g., Boc) may be used to prevent side reactions during alkylation . Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature. Reaction monitoring via TLC or HPLC is recommended to identify intermediates.

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperidine ring conformation. Aromatic protons from the 3-fluorobenzyl group appear as distinct doublets (~6.8–7.4 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying the absence of polymorphic impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C19_{19}H21_{21}FNO2_2: 314.1656) .

Q. What preliminary pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • In vitro assays : Test binding affinity to CNS targets (e.g., serotonin or dopamine receptors) via competitive radioligand binding assays .
  • Enzyme inhibition studies : Use fluorogenic substrates to assess inhibition of kinases or phosphatases at varying concentrations (e.g., IC50_{50} determination) .
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrophobic pockets accommodating the fluorobenzyl group .
  • QSAR Modeling : Correlate substituent variations (e.g., electron-withdrawing groups) with bioactivity to guide synthetic prioritization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell type, incubation time) to identify variables affecting outcomes. For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

  • Methodology :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, switching from ethanol to DMF may enhance solubility of intermediates .
  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., epimerization) by minimizing residence time at high temperatures .

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in bioassays. The (3S,4R) configuration in analogs shows higher receptor binding due to optimal spatial alignment .
  • Crystallographic Studies : Compare co-crystal structures of enantiomers with target enzymes to map steric clashes or favorable interactions .

Q. How can researchers investigate the compound’s metabolic stability and potential drug-drug interactions?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. CYP450 isoform inhibition assays (e.g., CYP3A4) assess interaction risks .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites and propose metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine
Reactant of Route 2
Reactant of Route 2
4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.